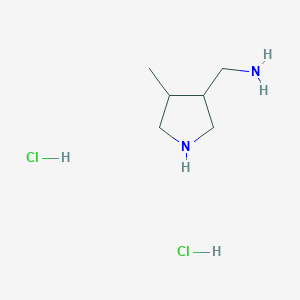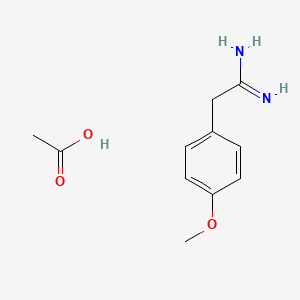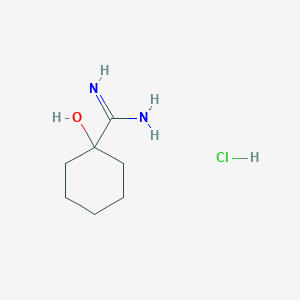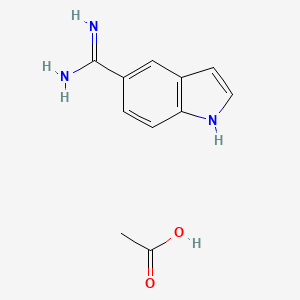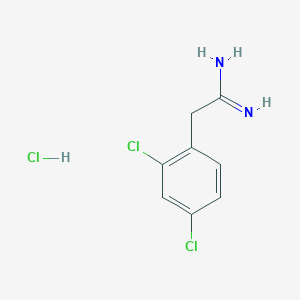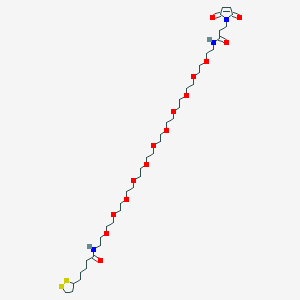
MAL-PEG11-Lipoamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MAL-PEG11-Lipoamide is a polyethylene glycol (PEG)-based PROTAC linker . It contains a lipoic acid group and a maleimide group moiety . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . Lipoic acid contains two sulfur atoms (at C6 and C8) connected by a disulfide bond .
Synthesis Analysis
Lipoamide-PEG11-Mal is used in the synthesis of a series of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of this compound is C39H69N3O15S2 . It has a molecular weight of 884.11 . The InChI string isInChI=1S/C39H69N3O15S2/c43-36(4-2-1-3-35-8-34-58-59-35)40-9-12-47-14-16-49-18-20-51-22-24-53-26-28-55-30-32-57-33-31-56-29-27-54-25-23-52-21-19-50-17-15-48-13-10-41-37(44)7-11-42-38(45)5-6-39(42)46/h5-6,35H,1-4,7-34H2,(H,40,43)(H,41,44) . Chemical Reactions Analysis
The maleimide group in this compound will react with a thiol group to form a covalent bond . This enables the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis
This compound is a solid or viscous liquid . It has a boiling point of 934.9±65.0°C at 760 mmHg . Its density is 1.2±0.1 g/cm3 .Aplicaciones Científicas De Investigación
MAL-PEG11-Lipoamide has been used in a variety of scientific research applications. It has been utilized in the study of protein-protein interactions, as it can form stable complexes with proteins and other macromolecules. It has also been used in the development of targeted drug delivery systems and in the study of enzyme kinetics. Additionally, this compound has been used in the study of protein-lipid interactions, as well as in the study of protein-nucleic acid interactions.
Mecanismo De Acción
Target of Action
Lipoamide-PEG11-Mal, also known as MAL-PEG11-Lipoamide, is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are intended to be degraded by the ubiquitin-proteasome system .
Mode of Action
The compound contains a lipoic acid group and a maleimide group moiety . The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This interaction allows the compound to bind to its target protein and an E3 ubiquitin ligase simultaneously . This tripartite interaction leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of Lipoamide-PEG11-Mal is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, maintaining cellular homeostasis . By exploiting this system, Lipoamide-PEG11-Mal can selectively degrade target proteins .
Pharmacokinetics
It’s worth noting that the hydrophilic peg linker in the compound increases its water solubility , which could potentially influence its absorption and distribution.
Result of Action
The primary result of the action of Lipoamide-PEG11-Mal is the selective degradation of target proteins . This degradation can alter cellular processes and functions depending on the role of the target protein.
Action Environment
The action of Lipoamide-PEG11-Mal can be influenced by various environmental factors. For instance, the presence of thiol groups in the environment is necessary for the maleimide group in the compound to form a covalent bond . Additionally, the compound’s storage conditions can affect its stability
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of MAL-PEG11-Lipoamide in laboratory experiments has a number of advantages and limitations. One of the main advantages is its ability to form stable complexes with proteins and other macromolecules, allowing for the efficient transfer of metabolic energy from one molecule to another. Additionally, this compound is non-toxic and can be used in a variety of laboratory experiments. However, one of the main limitations is that it is not suitable for use in vivo, as it is not able to cross the cell membrane.
Direcciones Futuras
There are a number of potential future directions for the use of MAL-PEG11-Lipoamide. These include its use in the development of targeted drug delivery systems, as well as its use in the study of enzyme kinetics and protein-lipid interactions. Additionally, this compound could be used in the study of protein-nucleic acid interactions, as well as in the development of new therapeutic agents. Furthermore, this compound could be used in the development of new diagnostic tools, such as biosensors, as well as in the development of new treatments for diseases such as diabetes and obesity.
Métodos De Síntesis
MAL-PEG11-Lipoamide is synthesized through a process known as “click chemistry”. This process involves the reaction of two components, an alkyne and an azide, which form a covalent bond to form a triazole ring. The alkyne is derived from MAL, and the azide is derived from PEG. The reaction is catalyzed by a copper (I) catalyst, and the resulting product is this compound.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Lipoamide-PEG11-Mal plays a crucial role in biochemical reactions as it forms an essential part of PROTAC molecules . PROTACs contain two different ligands connected by a linker like Lipoamide-PEG11-Mal; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is such that PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The effects of Lipoamide-PEG11-Mal on cells are primarily through its role in the formation of PROTACs . By enabling the synthesis of PROTACs, Lipoamide-PEG11-Mal indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects would depend on the target proteins of the PROTACs.
Molecular Mechanism
The molecular mechanism of action of Lipoamide-PEG11-Mal is tied to its role in PROTACs . PROTACs, which include Lipoamide-PEG11-Mal as a linker, bind to the target protein and an E3 ubiquitin ligase . This tripartite interaction leads to the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
As a component of PROTACs, its effects would be tied to the stability and degradation of the PROTACs themselves .
Metabolic Pathways
As a component of PROTACs, it is likely involved in the ubiquitin-proteasome pathway .
Transport and Distribution
The transport and distribution of Lipoamide-PEG11-Mal within cells and tissues would be primarily determined by the properties of the PROTACs it helps form
Subcellular Localization
The subcellular localization of Lipoamide-PEG11-Mal would depend on the specific PROTACs it is part of . The targeting signals or post-translational modifications that direct it to specific compartments or organelles would be determined by the other components of the PROTACs.
Propiedades
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H69N3O15S2/c43-36(4-2-1-3-35-8-34-58-59-35)40-9-12-47-14-16-49-18-20-51-22-24-53-26-28-55-30-32-57-33-31-56-29-27-54-25-23-52-21-19-50-17-15-48-13-10-41-37(44)7-11-42-38(45)5-6-39(42)46/h5-6,35H,1-4,7-34H2,(H,40,43)(H,41,44) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLHFRMIEQEYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H69N3O15S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
884.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



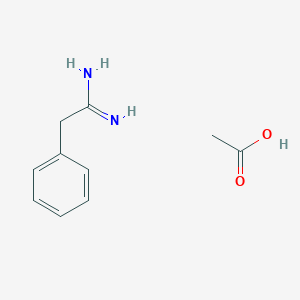


![2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester, 97%](/img/structure/B6354140.png)
